molecular formula C13H25N3O B13353101 1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one

1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one

Cat. No.: B13353101
M. Wt: 239.36 g/mol
InChI Key: KPCAPGSRZVXTQD-UHFFFAOYSA-N
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Description

1-(3-(Aminomethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one is a complex organic compound with a unique structure that includes a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Aminomethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1,4’-bipiperidine with an appropriate aminomethylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Aminomethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-(Aminomethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-aminophenyl)ethanone: Shares a similar aminomethyl group but differs in the overall structure.

    1-(4-amino-3-nitrophenyl)ethan-1-one: Contains a nitro group, making it distinct in terms of reactivity and applications.

Uniqueness

1-(3-(Aminomethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one is unique due to its bipiperidine structure, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

1-[4-[3-(aminomethyl)piperidin-1-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C13H25N3O/c1-11(17)15-7-4-13(5-8-15)16-6-2-3-12(9-14)10-16/h12-13H,2-10,14H2,1H3

InChI Key

KPCAPGSRZVXTQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCCC(C2)CN

Origin of Product

United States

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